Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 1H-Indole and 5-Methoxy Analogs
The target compound possesses exactly 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), computed from its molecular structure . In contrast, 4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 648897-85-2) has 2 HBD and 3 HBA, while 4-[4-(1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 124955-98-2) has 2 HBD and 2 HBA . For CNS-targeted compounds, reduced HBD count (≤1) correlates with improved passive blood-brain barrier permeability, as each additional HBD can decrease BBB permeation by approximately one log unit [1].
Comparator (124955-98-2): HBD 2, HBA 2
Comparator (648897-85-2): HBD 2, HBA 3
| Evidence Dimension | Hydrogen bond donor (HBD) count and hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 1; HBA = 2 |
| Comparator Or Baseline | CAS 124955-98-2: HBD = 2, HBA = 2; CAS 648897-85-2: HBD = 2, HBA = 3 |
| Quantified Difference | Target has 1 fewer HBD than both comparators; 1 fewer HBA than 648897-85-2 |
| Conditions | Computed physicochemical properties (standard cheminformatics descriptors) |
Why This Matters
A lower HBD count predicts superior CNS penetration potential, making this compound a preferential scaffold for neuropharmacology programs over the 1H-indole and 5-methoxy analogs.
- [1] Pardridge, W. M. The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2005, 2(1), 3–14. View Source
